molecular formula C10H17N3O2 B12834774 tert-Butyl 3-amino-2-(cyanomethyl)azetidine-1-carboxylate

tert-Butyl 3-amino-2-(cyanomethyl)azetidine-1-carboxylate

Cat. No.: B12834774
M. Wt: 211.26 g/mol
InChI Key: XHPIOYVDXARYEE-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-(cyanomethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H16N2O2 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2-(cyanomethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the use of microwave irradiation for cyclocondensation in an alkaline aqueous medium .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-2-(cyanomethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 3-amino-2-(cyanomethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound is of interest in medicinal chemistry for the development of new pharmaceuticals. It has been used in the synthesis of inhibitors for various enzymes and receptors, potentially leading to new treatments for diseases .

Industry: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(cyanomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate
  • tert-Butyl 3-amino-2-(2-methoxyethyl)azetidine-1-carboxylate

Uniqueness: tert-Butyl 3-amino-2-(cyanomethyl)azetidine-1-carboxylate is unique due to the presence of both amino and cyano groups on the azetidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 3-amino-2-(cyanomethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-6-7(12)8(13)4-5-11/h7-8H,4,6,12H2,1-3H3

InChI Key

XHPIOYVDXARYEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1CC#N)N

Origin of Product

United States

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